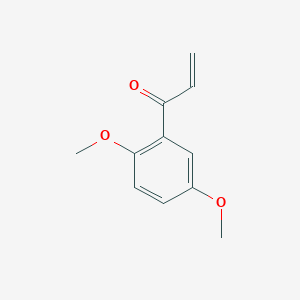

2,5-Dimethoxyphenyl vinyl ketone

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H12O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h4-7H,1H2,2-3H3 |

InChI Key |

FPHMTTKTECUHQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table summarizes key structural features of 2,5-dimethoxyphenyl vinyl ketone and its analogs:

| Compound Name | CAS No. | Core Structure | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | N/A | Benzene + vinyl ketone | Vinyl ketone, 2,5-dimethoxy | Reference compound for comparison |

| Diethoxyacetophenone 2,2 | 6175-45-7 | Benzene + ketone | Acetophenone, 2,2-diethoxy | Ethoxy vs. methoxy substituents |

| 1-(2,5-Dimethoxyphenyl)ethanone | 1201-38-3 | Benzene + ketone | Acetophenone, 2,5-dimethoxy | Lacks vinyl group |

| 1-(6-Methoxynaphthalen-2-yl)propan-1-one | 2700-47-2 | Naphthalene + ketone | Propanone, 6-methoxy-naphthalene | Naphthalene ring vs. benzene |

Electronic and Reactivity Comparisons

- Diethoxyacetophenone 2,2 (CAS 6175-45-7): The 2,2-diethoxy substitution provides steric bulk and slightly reduced electron-donating capacity compared to methoxy groups. This may lower solubility in polar solvents relative to this compound. The absence of a vinyl group limits its utility in conjugation-driven reactions like Diels-Alder .

- 1-(2,5-Dimethoxyphenyl)ethanone (CAS 1201-38-3): Shares the 2,5-dimethoxyphenyl group but lacks the vinyl functionality. The absence of the vinyl group reduces its reactivity in cycloaddition reactions and polymerization. However, its acetophenone core makes it a stable intermediate for further derivatization, such as in the synthesis of pharmaceuticals or fragrances .

- This structural feature also raises lipophilicity compared to benzene-based analogs, impacting solubility and bioavailability .

Preparation Methods

Friedel-Crafts Reaction with Chloroacetyl Chloride

p-Xylene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) at temperatures between −20°C and +60°C. This step yields 2-chloro-1-(2,5-dimethylphenyl)ethanone (I) with high regioselectivity due to the electron-donating methoxy groups directing electrophilic substitution.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | −10°C to +30°C |

| Catalyst | AlCl₃ or FeCl₃ |

| Solvent | Dichloromethane |

| Yield (Stage 1) | ~90% (isolated) |

Ketal Formation with Diols

The chloroethanone intermediate (I) is heated with diols (e.g., ethylene glycol) in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to form a ketal derivative (III). This step minimizes side reactions and stabilizes the reactive ketone.

Example Protocol

-

Diol : Ethylene glycol (1.4 mol eq.)

-

Catalyst : p-Toluenesulfonic acid (5 mol%)

-

Temperature : 183–189°C for 5 hours

-

Yield (Stage 2) : ~91% (crude)

Acid-Catalyzed Rearrangement

The ketal undergoes a 1,2-aryl shift under acidic conditions, generating a mixture of hydroxyalkyl esters (IV) and bis(2,5-dimethylphenylacetic acid) diesters (V). This rearrangement is critical for introducing the vinyl group.

Alkaline Hydrolysis

The final step involves hydrolysis of the diester (V) with sodium hydroxide (30% w/v) at 100–105°C, followed by acidification to precipitate this compound.

Overall Yield : 67.5% over four steps.

Mannich Base-Mediated Vinylation

An alternative approach, described in PMC10488981 , utilizes Mannich base intermediates to introduce the vinyl group. This method avoids harsh Friedel-Crafts conditions and is suitable for substrates sensitive to strong acids.

Formation of Mannich Base Hydrochloride

2,5-Dimethoxyacetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in 2-propanol under reflux to form the Mannich base hydrochloride (Scheme 1).

Reaction Conditions

-

Catalyst : Concentrated HCl (2 mol%)

-

Temperature : Reflux (82°C)

-

Time : 4–6 hours

-

Yield : 85–92%

Elimination with Ethyl Chloroformate

The Mannich base is treated with ethyl chloroformate and diisopropylethylamine (DIPEA) in 1,2-dichloroethane to induce β-elimination, forming the vinyl ketone.

Optimization Insights

-

Base : DIPEA (2.5 eq.) enhances elimination efficiency.

-

Solvent : 1,2-Dichloroethane minimizes side reactions.

-

Yield : 61–75% (isolated).

Comparative Advantages

-

Avoids toxic chloromethylation reagents.

-

Scalable under mild conditions.

Synthetic Route Comparison

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | FC acylation → ketal → hydrolysis | 67.5 | High regioselectivity, scalability | Multi-step, toxic catalysts |

| Mannich Base Elimination | Mannich formation → β-elimination | 61–75 | Mild conditions, avoids strong acids | Moderate yields |

| Chloromethylation | Chloromethylation → oxidation | 38 | Simple starting materials | Low yield, toxic intermediates |

Mechanistic and Practical Considerations

Stereoelectronic Effects in Friedel-Crafts Acylation

The electron-rich 2,5-dimethoxyphenyl group directs electrophilic attack to the para position, ensuring high regioselectivity. Computational studies suggest that methoxy groups lower the activation energy for acylation by stabilizing transition states through resonance.

Q & A

What are the optimal synthetic routes for 2,5-Dimethoxyphenyl vinyl ketone, and what factors influence yield and purity?

Basic Research Question

The synthesis of this compound can be approached via diketone precursors or Friedel-Crafts acylation. For example, 2,5-hexanedione has been used as a precursor for methyl vinyl ketone under controlled pyrolysis, producing the vinyl ketone moiety through cleavage of the α,β-diketone structure . Adapting this method, researchers could employ 2,5-dimethoxy-substituted diketones or aryl acetophenone derivatives. Key factors affecting yield include:

- Temperature control : Excessive heat may degrade the vinyl ketone group.

- Protecting groups : The 2,5-dimethoxyphenyl ring may require protection during acylation to prevent undesired electrophilic substitution.

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O can enhance Friedel-Crafts acylation efficiency but may complicate purification.

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

Characterization should integrate multiple techniques:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~270 nm for aryl ketones) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~206 g/mol) .

What role does the 2,5-dimethoxyphenyl substituent play in the reactivity of the vinyl ketone moiety in cycloaddition reactions?

Advanced Research Question

The electron-rich 2,5-dimethoxyphenyl group enhances the electrophilicity of the vinyl ketone’s α,β-unsaturated carbonyl system, facilitating conjugate additions or Diels-Alder reactions. Compared to methyl vinyl ketone ( ), the aryl group stabilizes transition states via resonance, altering regioselectivity. For example:

- Diels-Alder reactions : The substituent may direct endo selectivity due to steric and electronic effects.

- Robinson Annulation : The aryl group could slow enolate formation but stabilize the cyclized product. Experimental validation via kinetic studies (e.g., monitoring by in situ FTIR) is recommended .

How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example:

- LUMO localization : Likely on the β-carbon of the vinyl ketone, favoring nucleophilic attack.

- Steric maps : The 2,5-dimethoxy groups may hinder approach from the ortho position, favoring para-adducts.

Validation via comparative studies with methyl vinyl ketone ( ) and experimental kinetic data (e.g., HPLC monitoring of adduct ratios) is critical .

What safety precautions are recommended for handling this compound, given limited hazard data?

Basic Research Question

While specific toxicity data for this compound is scarce, analogies to similar ketones suggest:

- Ventilation : Use fume hoods to avoid inhalation (methyl vinyl ketone is a respiratory irritant; ).

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent polymerization.

- Spill management : Absorb with vermiculite and dispose as hazardous waste ().

How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Advanced Research Question

Discrepancies may arise from impurities or polymorphic forms. Methodological steps include:

Repetition under controlled conditions : Synthesize the compound using multiple routes (e.g., Friedel-Crafts vs. diketone pyrolysis) and compare properties .

Advanced purification : Recrystallization (e.g., from ethanol/water) or preparative HPLC.

Single-crystal XRD : Confirm molecular packing and polymorphism.

Collaborative validation : Cross-check data with independent labs using standardized protocols ( ).

What analytical challenges arise in quantifying this compound in complex reaction mixtures?

Advanced Research Question

Co-elution with byproducts (e.g., dimers or oxidation products) can interfere. Solutions include:

- HPLC method optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) and diode-array detection for UV spectra differentiation .

- GC-MS with derivatization : Trimethylsilylation of hydroxyl byproducts to improve volatility.

- In situ NMR : Monitor reaction progress via time-resolved ¹H NMR (e.g., using a flow probe) .

How does the electronic nature of the 2,5-dimethoxyphenyl group influence the compound’s UV-Vis absorption profile?

Basic Research Question

The methoxy groups act as electron donors, red-shifting absorption maxima compared to unsubstituted phenyl vinyl ketones. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.